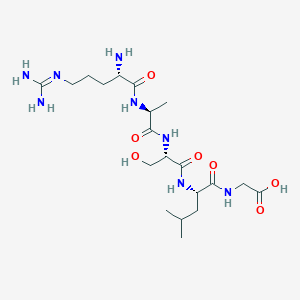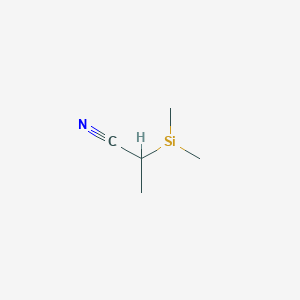![molecular formula C13H20O2 B14485619 6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane CAS No. 65432-02-2](/img/structure/B14485619.png)
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[45]decane is a spirocyclic compound characterized by a unique structural motif that includes a spiro[45]decane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane typically involves a multi-step process. One efficient method for constructing spirocyclic frameworks is through a tandem Castro–Stephens coupling/1,3-acyloxy shift/cyclization/semipinacol rearrangement sequence . This method allows for the formation of highly functionalized spirocyclic derivatives with good yields. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling and rearrangement steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and step-economic synthesis are likely to be applied. This includes the use of environmentally friendly solvents, efficient catalytic systems, and minimizing the number of purification steps to enhance overall yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon centers, often facilitated by strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Halichlorine: A marine alkaloid with a 6-azaspiro[4.5]decane skeleton, known for its biological activity.
Pinnaic Acid: Another marine alkaloid structurally related to halichlorine, with significant biological properties.
Uniqueness
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[45]decane is unique due to its specific spirocyclic structure and the presence of both alkyne and ether functionalities
Propiedades
Número CAS |
65432-02-2 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
6-but-3-ynyl-6-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C13H20O2/c1-3-4-7-12(2)8-5-6-9-13(12)14-10-11-15-13/h1H,4-11H2,2H3 |
Clave InChI |
HTSGFLDKDHOFAP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC12OCCO2)CCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


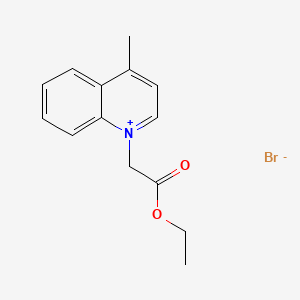
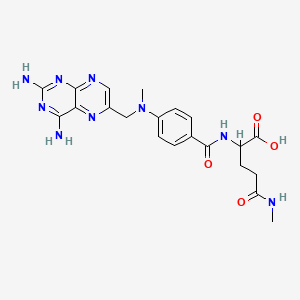

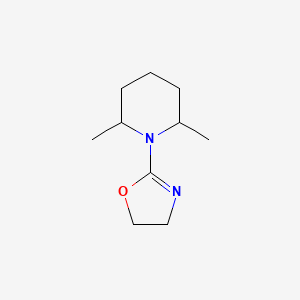
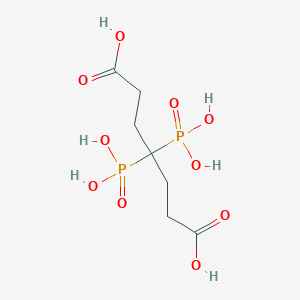

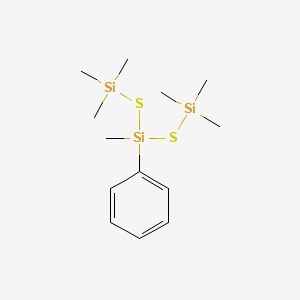
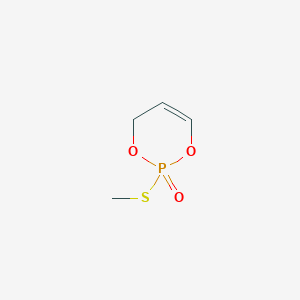
![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)



